4-Amino-2'-chloro-[1,1'-biphenyl]-3-carbonitrile
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Overview
Description
4-Amino-2’-chloro-[1,1’-biphenyl]-3-carbonitrile is an organic compound with the molecular formula C13H9ClN2. This compound is characterized by the presence of an amino group, a chloro substituent, and a nitrile group attached to a biphenyl structure. It is a derivative of biphenyl, which consists of two benzene rings connected by a single bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2’-chloro-[1,1’-biphenyl]-3-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Nitration: The biphenyl compound is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Chlorination: The biphenyl compound is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of 4-Amino-2’-chloro-[1,1’-biphenyl]-3-carbonitrile follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2’-chloro-[1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form different derivatives.
Coupling Reactions: The biphenyl structure allows for coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile, products can include amines, ethers, or thioethers.
Oxidation Products: Nitro derivatives or quinones.
Reduction Products: Amines or hydrazines.
Scientific Research Applications
4-Amino-2’-chloro-[1,1’-biphenyl]-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 4-Amino-2’-chloro-[1,1’-biphenyl]-3-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino, chloro, and nitrile groups allows for diverse interactions with biological targets, potentially affecting cellular processes such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2’-chloro-[1,1’-biphenyl]: Lacks the nitrile group, leading to different reactivity and applications.
4-Amino-[1,1’-biphenyl]-3-carbonitrile:
2-Amino-4’-chloro-[1,1’-biphenyl]-3-carbonitrile: Positional isomer with different reactivity and biological activity.
Uniqueness
4-Amino-2’-chloro-[1,1’-biphenyl]-3-carbonitrile is unique due to the combination of functional groups attached to the biphenyl structure
Properties
IUPAC Name |
2-amino-5-(2-chlorophenyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2/c14-12-4-2-1-3-11(12)9-5-6-13(16)10(7-9)8-15/h1-7H,16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZPIOPCQXTRHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)N)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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